

# Application Notes and Protocols: Preparation of Thiomyristoyl Stock Solution for Cell Culture

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## Compound of Interest

Compound Name: Thiomyristoyl

Cat. No.: B611349

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Thiomyristoyl**, also known as TM, is a potent and highly selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD<sup>+</sup>-dependent protein lysine deacylase family.<sup>[1][2][3]</sup> With an IC<sub>50</sub> value of approximately 28 nM for SIRT2, it exhibits significantly lower activity against other sirtuins like SIRT1 (IC<sub>50</sub> ≈ 98 μM) and shows minimal to no inhibition of SIRT3, SIRT5, SIRT6, or SIRT7.<sup>[1][3][4]</sup>

The primary mechanism of action involves the inhibition of SIRT2's deacetylase and demyristoylase activity.<sup>[5]</sup> This inhibition leads to downstream cellular effects, most notably the promotion of c-Myc oncoprotein degradation, which is a key factor in its broad anticancer activity.<sup>[1][4][6]</sup> Inhibition of SIRT2 by **Thiomyristoyl** also results in the hyperacetylation of substrates like α-tubulin.<sup>[3][5]</sup> Due to its selective cytotoxicity towards cancerous cell lines over non-cancerous ones, **Thiomyristoyl** is a valuable tool for studying SIRT2-mediated signaling pathways and for preclinical cancer drug development.<sup>[1][3]</sup>

These application notes provide a detailed protocol for the preparation, storage, and handling of **Thiomyristoyl** stock solutions for use in cell culture experiments.

## Quantitative Data Summary

The following table summarizes the key properties and recommended handling conditions for **Thiomyristoyl**.

Parameter	Value	References
Chemical Properties		
CAS Number	1429749-41-6	[1][3][7][8]
Molecular Weight	581.85 g/mol	[1][7][8]
Appearance	White to off-white crystalline solid	[3][9]
Inhibitory Concentration (IC50)		
SIRT2	28 nM	[1][2][7][8]
SIRT1	98 µM	[1][3][4]
SIRT3	>200 µM	[1][3][4]
Solubility		
DMSO	≥ 32 mg/mL (approx. 55 mM) up to 100 mg/mL (171.86 mM)	[1][3][4][9]
Ethanol	~15.29 mg/mL (26.28 mM) - requires sonication	[9]
DMF	30 mg/mL	[3]
Water	Insoluble	[1][4]
Storage Conditions		
Solid Powder	-20°C for up to 3 years	[1][9]
Stock Solution (in DMSO)	-80°C for up to 2 years; -20°C for up to 1 year	[1][9]

## Experimental Protocols

## Materials and Equipment

- **Thiomyristoyl** powder (CAS: 1429749-41-6)
- Anhydrous/fresh Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or cryovials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator (optional, for aiding dissolution)
- Analytical balance
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

## Protocol 1: Preparation of a 10 mM Thiomyristoyl Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, which is the recommended solvent for **Thiomyristoyl**.<sup>[1][3][4][9]</sup> It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.<sup>[1][9]</sup>

### Step-by-Step Procedure:

- **Equilibration:** Before opening, allow the vial of **Thiomyristoyl** powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture onto the compound.
- **Calculation:** Calculate the mass of **Thiomyristoyl** required to make the desired volume and concentration.
  - Formula:  $\text{Mass (mg)} = \text{Desired Volume (mL)} \times \text{Desired Concentration (mM)} \times \text{Molecular Weight (g/mol)}$
  - Example for 1 mL of 10 mM stock:  $\text{Mass (mg)} = 1 \text{ mL} \times 10 \text{ mmol/L} \times 581.85 \text{ g/mol} = 5.82 \text{ mg}$

- Weighing: In a chemical fume hood, carefully weigh the calculated amount of **Thiomyristoyl** powder into a sterile microcentrifuge tube.
- Dissolution: a. Add the calculated volume of sterile DMSO to the tube containing the **Thiomyristoyl** powder. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. c. Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, sonication in a water bath for 10-15 minutes may aid dissolution.[\[4\]](#)[\[9\]](#)
- Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[\[1\]](#)[\[9\]](#) b. Clearly label each aliquot with the compound name, concentration, date, and solvent. c. Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[\[9\]](#)

## Protocol 2: Preparation of Working Solutions for Cell Culture

The concentrated DMSO stock solution must be diluted to a final working concentration in cell culture medium immediately before use. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically  $\leq 0.1\%$ .[\[10\]](#)[\[11\]](#)

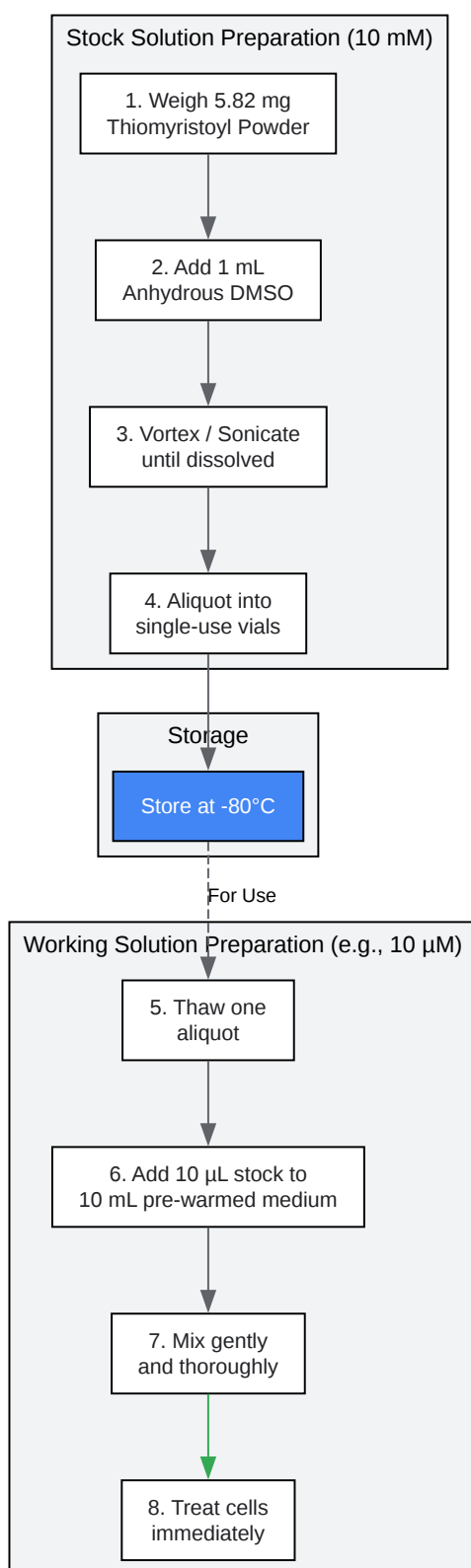
### Step-by-Step Procedure:

- Thawing: Retrieve one aliquot of the 10 mM **Thiomyristoyl** stock solution from the freezer. Thaw it completely at room temperature and briefly vortex to ensure homogeneity.
- Dilution Calculation: Calculate the volume of stock solution needed to achieve the desired final concentration in your culture medium.
  - Formula ( $C_1V_1 = C_2V_2$ ): Volume of Stock ( $V_1$ ) = [Final Concentration ( $C_2$ ) × Final Volume ( $V_2$ )] / Stock Concentration ( $C_1$ )
  - Example for preparing 10 mL of medium with a final **Thiomyristoyl** concentration of 10  $\mu\text{M}$ :
    - $C_1 = 10 \text{ mM} = 10,000 \mu\text{M}$

- $C2 = 10 \mu\text{M}$
- $V2 = 10 \text{ mL}$
- $V1 = (10 \mu\text{M} \times 10 \text{ mL}) / 10,000 \mu\text{M} = 0.01 \text{ mL} = 10 \mu\text{L}$
- Final DMSO Check: Verify the final DMSO concentration. In the example above, 10  $\mu\text{L}$  of DMSO is added to 10 mL of medium, resulting in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
- Preparation: a. Warm the required volume of complete cell culture medium to 37°C. b. Add the calculated volume (10  $\mu\text{L}$  in the example) of the **Thiomyristoyl** stock solution to the pre-warmed medium. c. Immediately mix well by gentle swirling or pipetting to prevent precipitation of the compound.[\[11\]](#)
- Application: Use the freshly prepared working solution to treat your cells as per your experimental design. Prepare a vehicle control using the same final concentration of DMSO in the medium.

## Visualizations

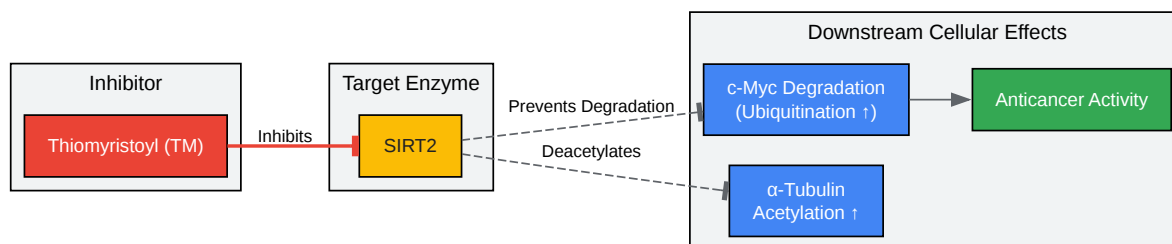
## Experimental Workflow



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Caption: Workflow for preparing **Thiomyristoyl** stock and working solutions.

## Mechanism of Action Pathway



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Caption: **Thiomyristoyl** inhibits SIRT2, leading to c-Myc degradation.

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